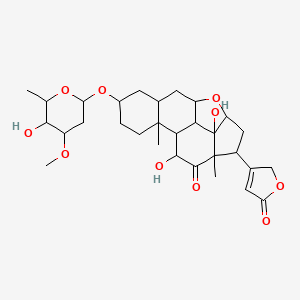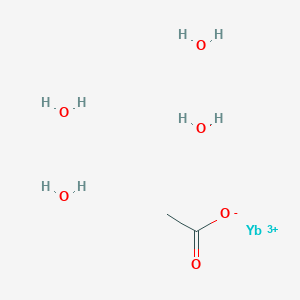
Ytterbium(3+);acetate;tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium(3+);acetate;tetrahydrate is an inorganic salt composed of ytterbium and acetic acid, with the chemical formula Yb(C₂H₃O₂)₃·4H₂O . It appears as colorless crystals that are soluble in water and can form hydrates . This compound is part of the lanthanide series and is known for its unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ytterbium(3+);acetate;tetrahydrate can be synthesized through the reaction of ytterbium oxide or ytterbium hydroxide with acetic acid. The reaction typically involves dissolving ytterbium oxide or hydroxide in acetic acid, followed by crystallization to obtain the tetrahydrate form .
Industrial Production Methods
Industrial production of this compound involves similar methods but on a larger scale. The process includes the controlled reaction of ytterbium oxide with acetic acid under specific temperature and pressure conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ytterbium(3+);acetate;tetrahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where ytterbium can change its oxidation state.
Substitution Reactions: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and other coordinating ligands. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with strong acids can yield ytterbium salts, while coordination with different ligands can produce various ytterbium complexes .
Applications De Recherche Scientifique
Ytterbium(3+);acetate;tetrahydrate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which ytterbium(3+);acetate;tetrahydrate exerts its effects is primarily through its ability to form stable complexes with various ligands. These complexes can interact with molecular targets and pathways, influencing chemical reactions and biological processes. For example, in biomedical imaging, the ytterbium complexes can enhance near-infrared luminescence, allowing for deeper tissue penetration and improved imaging resolution .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ytterbium(III) chloride: Another ytterbium compound used in similar applications but with different chemical properties.
Ytterbium(III) nitrate: Known for its solubility in water and use in various chemical reactions.
Ytterbium(III) oxide: Used in the production of high-purity ytterbium compounds and as a catalyst.
Uniqueness
Ytterbium(3+);acetate;tetrahydrate is unique due to its ability to form stable hydrates and its solubility in water. Its specific coordination chemistry and luminescent properties make it particularly valuable in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C2H11O6Yb+2 |
|---|---|
Poids moléculaire |
304.15 g/mol |
Nom IUPAC |
ytterbium(3+);acetate;tetrahydrate |
InChI |
InChI=1S/C2H4O2.4H2O.Yb/c1-2(3)4;;;;;/h1H3,(H,3,4);4*1H2;/q;;;;;+3/p-1 |
Clé InChI |
JOZIFEABGYWMPQ-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)[O-].O.O.O.O.[Yb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


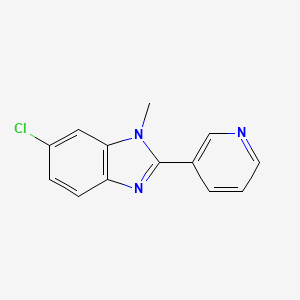
![tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate](/img/structure/B13893033.png)
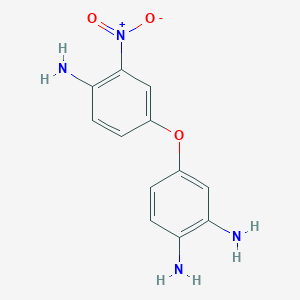
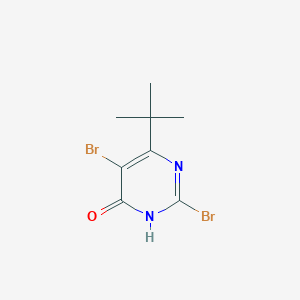

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13893070.png)
![(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine](/img/structure/B13893071.png)
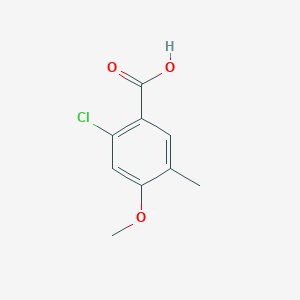
![5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine](/img/structure/B13893080.png)
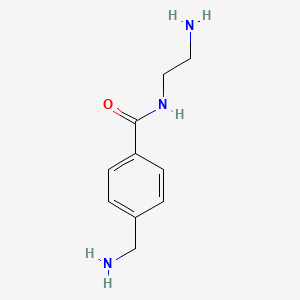

![Ethyl 2-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]pyrimidine-5-carboxylate](/img/structure/B13893087.png)
![6-[7-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13893091.png)
